molecular formula C27H29N3O3S B421756 ETHYL (2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421756
M. Wt: 475.6g/mol
InChI Key: UNEUHONDHJCLEF-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-7-methyl-5-phenylthiazolo[3,2-a]pyrimidine-3-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6g/mol

IUPAC Name

ethyl (2Z)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H29N3O3S/c1-5-29(6-2)21-15-13-19(14-16-21)17-22-25(31)30-24(20-11-9-8-10-12-20)23(26(32)33-7-3)18(4)28-27(30)34-22/h8-17,24H,5-7H2,1-4H3/b22-17-

InChI Key

UNEUHONDHJCLEF-XLNRJJMWSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

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